molecular formula C16H13Br2N3O2S B2457404 1-(4-bromo-3-methylphenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole CAS No. 1097885-18-1

1-(4-bromo-3-methylphenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole

Cat. No. B2457404
CAS RN: 1097885-18-1
M. Wt: 471.17
InChI Key: WDMWKUBCLZZXQS-UHFFFAOYSA-N
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Description

1-(4-bromo-3-methylphenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methylphenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole is not yet fully understood. However, studies have suggested that the compound may exert its antimicrobial and anticancer activities by inhibiting the growth and proliferation of cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromo-3-methylphenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole may have biochemical and physiological effects on living organisms. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of various microorganisms. However, further studies are needed to determine the full extent of its effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-bromo-3-methylphenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole in lab experiments is its potential to exhibit antimicrobial and anticancer activities. However, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-bromo-3-methylphenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Further studies are also needed to determine the full extent of its antimicrobial and anticancer activities and to explore its potential use in drug development.
Conclusion:
In conclusion, 1-(4-bromo-3-methylphenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to exhibit antimicrobial, anticancer, and antiviral activities and may have potential use as a fluorescent probe for the detection of metal ions. However, further studies are needed to determine the full extent of its effects and to explore its potential use in drug development.

Synthesis Methods

The synthesis of 1-(4-bromo-3-methylphenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole involves the reaction between 4-bromo-3-methylphenyl isocyanate and 4-bromobenzenesulfonyl azide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

1-(4-bromo-3-methylphenyl)-4-(4-bromobenzenesulfonyl)-5-methyl-1H-1,2,3-triazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and antiviral activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-4-(4-bromophenyl)sulfonyl-5-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2N3O2S/c1-10-9-13(5-8-15(10)18)21-11(2)16(19-20-21)24(22,23)14-6-3-12(17)4-7-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMWKUBCLZZXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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